2,3-Dimethyl-2'-piperidinomethyl benzophenone
CAS No.: 898773-21-2
Cat. No.: VC3871798
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898773-21-2 |
|---|---|
| Molecular Formula | C21H25NO |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | (2,3-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H25NO/c1-16-9-8-12-19(17(16)2)21(23)20-11-5-4-10-18(20)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3 |
| Standard InChI Key | APIQFZOYPAYLNR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C |
Introduction
2,3-Dimethyl-2'-piperidinomethyl benzophenone is a complex organic compound with the CAS number 898773-21-2. It belongs to the class of benzophenones, which are known for their applications in various fields, including pharmaceuticals and organic synthesis. This compound is specifically characterized by its structure, which includes a benzophenone backbone with a piperidine moiety attached.
Potential Uses
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Pharmaceutical Intermediates: Benzophenones are used in the synthesis of various drugs due to their ability to form complex structures that can interact with biological targets.
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Organic Synthesis: The compound's structure makes it suitable for further modification to create diverse organic molecules.
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Materials Science: Benzophenones can be used in the development of new materials with specific optical or electrical properties.
Synthesis and Preparation
The synthesis of 2,3-Dimethyl-2'-piperidinomethyl benzophenone typically involves reactions that form the benzophenone core and attach the piperidine moiety. Common methods include Friedel-Crafts acylation followed by alkylation reactions to introduce the piperidine group.
Synthesis Steps
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Benzophenone Formation: This involves the reaction of a benzene derivative with an acyl chloride in the presence of a catalyst.
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Introduction of Piperidine Moiety: Alkylation reactions are used to attach the piperidine group to the benzophenone core.
Safety and Handling
Handling of 2,3-Dimethyl-2'-piperidinomethyl benzophenone requires standard laboratory precautions due to its chemical nature. It is essential to follow proper safety protocols, including wearing protective gear and ensuring good ventilation.
Safety Data
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Signal Word: Not specified
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Hazard Statements: Not available
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Precautionary Statements: General laboratory safety precautions recommended
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